N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
CAS No.: 1021070-79-0
Cat. No.: VC6924659
Molecular Formula: C14H10BrN3O3S
Molecular Weight: 380.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021070-79-0 |
|---|---|
| Molecular Formula | C14H10BrN3O3S |
| Molecular Weight | 380.22 |
| IUPAC Name | N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
| Standard InChI Key | KGWCUYSBMODVST-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key components:
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4-Methoxybenzamide: A benzene ring substituted with a methoxy (–OCH₃) group at the para position and an amide (–CONH–) functional group.
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1,3,4-Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioactivity in pharmaceuticals .
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5-Bromothiophen-2-yl: A thiophene ring substituted with a bromine atom at the fifth position, contributing to electrophilic reactivity and potential halogen bonding interactions .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 380.22 g/mol | |
| CAS Number | 1021070-79-0 | |
| Density | N/A | |
| Melting Point | N/A |
The bromine atom introduces steric and electronic effects, potentially influencing solubility and reactivity. The methoxy group enhances lipophilicity, which may improve membrane permeability in biological systems .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis typically involves a multi-step sequence:
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Formation of the 1,3,4-Oxadiazole Core: Cyclization of a thiosemicarbazide intermediate under oxidative conditions, such as using phosphorus oxychloride (POCl₃) or iodine .
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Introduction of the 5-Bromothiophene Moiety: Electrophilic bromination of thiophene derivatives followed by Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
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Amide Bond Formation: Reaction of 4-methoxybenzoyl chloride with the amine-functionalized oxadiazole-thiophene intermediate in the presence of a base like triethylamine .
Example Protocol
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Step 1: 5-Amino-1,3,4-oxadiazole-2-thiol is reacted with 5-bromo-2-thiophenecarbonyl chloride in toluene under reflux to form the oxadiazole-thiophene intermediate .
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Step 2: The intermediate is coupled with 4-methoxybenzoyl chloride using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) .
Structural Characterization
Spectroscopic Analysis
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FTIR Spectroscopy: Key peaks include:
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NMR:
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APT NMR:
Mass Spectrometry
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of ~220°C, with a single-step weight loss corresponding to the breakdown of the oxadiazole ring . Differential thermal analysis (DTA) shows an exothermic peak at 225°C, indicative of oxidative degradation .
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